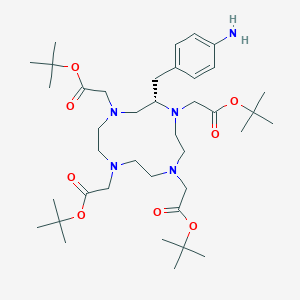
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate is a useful research compound. Its molecular formula is C39H67N5O8 and its molecular weight is 734 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate is a complex organic compound notable for its potential applications in medicinal chemistry and biochemistry. The compound features a tetraazacyclododecane core with multiple functional groups that confer significant biological activity. This article reviews the biological properties of this compound, focusing on its interactions with metal ions, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C32H60N4O8, with a molecular weight of approximately 734 g/mol. Its structure includes:
- Tetraazacyclododecane Framework : Provides a stable chelating environment for metal ions.
- Tert-butyl Groups : Enhance solubility and steric hindrance.
- Acetate Functionalities : Contribute to reactivity and potential hydrolysis in biological environments.
The compound's ability to bind metal ions is crucial for its biological applications. It has been shown to effectively bind transition metals such as copper(II), nickel(II), and gadolinium(III) .
Metal Ion Chelation
The tetraazacyclododecane core allows for the formation of stable complexes with various metal ions. These interactions are essential for:
- Targeted Drug Delivery : The ability to chelate metals can facilitate the delivery of therapeutic agents to specific sites within the body.
- Imaging Applications : The gadolinium complexes derived from this compound can serve as contrast agents in magnetic resonance imaging (MRI) due to their enhanced relaxivity properties .
Therapeutic Potential
The presence of the amino group in the structure enhances its interaction with biological receptors. This feature suggests potential applications in:
- Cancer Therapy : Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. For instance, derivatives of tetraazacyclododecane have shown IC50 values as low as 0.6 nM against various cancer cells .
- MRI Contrast Agents : Studies indicate that gadolinium-based complexes can significantly improve imaging contrast in liver tissues when used as MRI agents .
Study 1: Gadolinium Complexes
A study evaluated the efficacy of gadolinium-DOTA complexes in enhancing MRI contrast. The results indicated that these complexes exhibited higher relaxivity compared to traditional agents, making them suitable for liver-targeting applications . The mean percentage enhancement in liver parenchyma was significantly greater for the new formulations compared to established agents.
Study 2: Cytotoxicity Assessment
Research on similar tetraazacyclododecane derivatives revealed their potent cytotoxic activity against cancer cell lines. The compounds were found to inhibit spliceosome functions critical for cancer cell survival, indicating a promising avenue for therapeutic development .
Comparative Analysis
A comparison of this compound with other related compounds is summarized below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tri-tert-butyl 1,4,7,10-tetraazacyclododecane | Lacks acetate groups | Less soluble; simpler structure |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) | Contains three acetate groups | Stronger chelation properties |
| DOTA-p-NH2-Bn | Similar core but different substituents | Enhanced biological targeting capabilities |
The uniqueness of this compound lies in its combination of structural features that enhance both solubility and interaction potential compared to other compounds .
属性
IUPAC Name |
tert-butyl 2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3/t31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRXEQDSGLUSBS-HKBQPEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(C(CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN([C@H](CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














